1-tetradecanoyl-2-(9Z-hexadecenoyl)-sn-glycerol
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Overview
Description
(S,Z)-1-Hydroxy-3-(tetradecanoyloxy)propan-2-yl hexadec-9-enoate is a complex organic compound that belongs to the class of esters. Esters are commonly found in fats and oils and are known for their pleasant fragrances. This compound is characterized by its long hydrocarbon chains and ester functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,Z)-1-Hydroxy-3-(tetradecanoyloxy)propan-2-yl hexadec-9-enoate typically involves esterification reactions. One common method is the reaction between an alcohol and a carboxylic acid in the presence of an acid catalyst. For this compound, the alcohol component is 1-hydroxy-3-(tetradecanoyloxy)propan-2-ol, and the carboxylic acid component is hexadec-9-enoic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (S,Z)-1-Hydroxy-3-(tetradecanoyloxy)propan-2-yl hexadec-9-enoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
(S,Z)-1-Hydroxy-3-(tetradecanoyloxy)propan-2-yl hexadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(S,Z)-1-Hydroxy-3-(tetradecanoyloxy)propan-2-yl hexadec-9-enoate has various applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and cosmetic products due to its ester functional groups.
Mechanism of Action
The mechanism of action of (S,Z)-1-Hydroxy-3-(tetradecanoyloxy)propan-2-yl hexadec-9-enoate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release fatty acids and alcohols, which may interact with cellular membranes and enzymes. These interactions can modulate various biological processes, such as inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Ethyl oleate: An ester of ethanol and oleic acid, commonly used as a solvent and in pharmaceuticals.
Methyl palmitate: An ester of methanol and palmitic acid, used in biodiesel production and cosmetics.
Glyceryl monostearate: An ester of glycerol and stearic acid, used as an emulsifier in food and cosmetics.
Uniqueness
(S,Z)-1-Hydroxy-3-(tetradecanoyloxy)propan-2-yl hexadec-9-enoate is unique due to its specific combination of long hydrocarbon chains and ester functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C33H62O5 |
---|---|
Molecular Weight |
538.8 g/mol |
IUPAC Name |
[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C33H62O5/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-33(36)38-31(29-34)30-37-32(35)27-25-23-21-19-17-14-12-10-8-6-4-2/h13,15,31,34H,3-12,14,16-30H2,1-2H3/b15-13-/t31-/m0/s1 |
InChI Key |
SSKSBJYFDDMVGX-QDPLMGLHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
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